Hernandezine is a bisbenzylisoquinoline alkaloid primarily isolated from the plant Thalictrum glandulosissimum [, , , ]. It belongs to a class of naturally occurring compounds known for their diverse biological activities. Hernandezine has emerged as a promising candidate in various research areas, including cancer, infectious diseases, and cellular signaling, due to its multi-faceted pharmacological properties.
The synthesis of hernandezine has been explored using various methods, primarily focusing on natural extraction and chemical synthesis. The compound can be synthesized through a multi-step process involving the following key steps:
In laboratory settings, synthetic approaches may also utilize precursors derived from other alkaloids to create hernandezine through chemical reactions that involve alkylation and cyclization processes.
Hernandezine possesses a complex molecular structure characterized by multiple rings and functional groups typical of bisbenzylisoquinoline alkaloids. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Molecular modeling studies suggest that these structural elements play a significant role in its interaction with biological targets, such as enzymes involved in metabolic pathways.
Hernandezine participates in various chemical reactions that are pivotal to its biological activity:
These reactions highlight hernandezine's potential as a therapeutic agent in metabolic diseases and cancer treatment.
The mechanism of action of hernandezine primarily revolves around its ability to activate AMPK. This activation leads to several cellular responses:
Studies have shown that the effects of hernandezine are significantly diminished when AMPK activity is inhibited, underscoring the importance of this pathway in mediating its actions.
Hernandezine exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulations for therapeutic use.
Hernandezine has several promising applications in scientific research and medicine:
Research continues to explore these applications further, with ongoing studies aimed at understanding the full scope of hernandezine's biological effects and potential clinical uses.
Hernandezine, a bisbenzylisoquinoline alkaloid isolated from Thalictrum glandulosissimum, functions as a potent direct activator of adenosine monophosphate-activated protein kinase (adenosine monophosphate-activated protein kinase). Cell-free kinase assays demonstrate that hernandezine enhances adenosine monophosphate-activated protein kinase enzymatic activity in a dose-dependent manner, with half-maximal activation (EC~50~) values in the low micromolar range (2-10 μM) [2]. This direct activation mechanism distinguishes hernandezine from indirect adenosine monophosphate-activated protein kinase activators like metformin, which act through energy-sensing pathways. Structural analyses indicate that hernandezine interacts with the γ-subunit of adenosine monophosphate-activated protein kinase, inducing conformational changes that facilitate phosphorylation at Thr~172~ of the catalytic α-subunit by upstream kinases [2]. This molecular interaction occurs independently of cellular adenosine monophosphate/adenosine diphosphate ratios, positioning hernandezine as a valuable pharmacological tool for adenosine monophosphate-activated protein kinase research and cancer therapeutics development.
Table 1: Comparative Adenosine Monophosphate-Activated Protein Kinase Activation Profiles of Selected Compounds [2]
Compound | Direct Activator | EC~50~ (μM) | Cancer Cell Selectivity Index |
---|---|---|---|
Hernandezine | Yes | 2.5-7.5 | 9.1 (LO2 vs HepG2) |
A-769662 | Yes | 0.8-1.5 | 3.2 |
Metformin | No | >1000 | 2.1 |
Berberine | No | 15-25 | 4.3 |
Hernandezine-mediated adenosine monophosphate-activated protein kinase activation profoundly inhibits the mammalian target of rapamycin (mammalian target of rapamycin) pathway, a critical regulator of cell growth and proliferation. In pancreatic ductal adenocarcinoma cell lines (Capan-1 and SW1990), hernandezine treatment (1-40 μM) significantly reduces phosphorylation of mammalian target of rapamycin at Ser~2448~ and its downstream target p70S6 kinase at Thr~389~ [1]. This inhibition relieves the mammalian target of rapamycin-mediated suppression of autophagy initiation complexes, triggering autophagosome formation. Immunoblot analyses demonstrate hernandezine-induced conversion of microtubule-associated protein 1 light chain 3-I to phosphatidylethanolamine-conjugated microtubule-associated protein 1 light chain 3-II, alongside decreased sequestosome 1 expression, confirming autophagic flux activation [1]. Crucially, autophagy inhibition using bafilomycin A1 or hydroxychloroquine significantly reduces hernandezine-induced cell death, while knockdown of autophagy-related 5 abolishes the autophagic response, establishing autophagic flux as the primary cell death mechanism rather than a survival pathway in this context [1]. Fluorescence microscopy using tandem fluorescent microtubule-associated protein 1 light chain 3 constructs reveals a time-dependent increase in autolysosome formation (red puncta) following hernandezine treatment, further validating complete autophagic progression through lysosomal degradation [2].
Hernandezine administration induces severe energy stress in cancer cells, manifested through increased adenosine monophosphate/adenosine diphosphate ratios and subsequent adenosine monophosphate-activated protein kinase-dependent metabolic reprogramming. Hernandezine-treated cells exhibit significant suppression of adenosine triphosphate-intensive anabolic processes, including lipid synthesis via phosphorylation of acetyl-coenzyme A carboxylase and reduced protein translation through eukaryotic translation initiation factor 2α phosphorylation [2]. Methyl pyruvate supplementation, which provides an alternative energy source independent of mitochondrial metabolism, completely reverses hernandezine-induced cytotoxicity and autophagic cell death, confirming energy depletion as the primary mechanism [2]. This metabolic reprogramming preferentially affects cancer cells due to their heightened metabolic demands and frequent mitochondrial vulnerabilities. Hernandezine demonstrates remarkable cancer cell selectivity, with half-maximal inhibitory concentration values approximately 9-fold lower in hepatocellular carcinoma cells (HepG2: 7.42 μM) compared to normal hepatocytes (LO2: 65.1 μM) [2]. This selectivity underscores the therapeutic potential of targeting cancer-specific metabolic dependencies through adenosine monophosphate-activated protein kinase activation.
Hernandezine induces substantial reactive oxygen species generation in cancer cells through multiple mechanisms. Flow cytometry analyses using 2',7'-dichlorodihydrofluorescein diacetate reveal dose-dependent increases in intracellular reactive oxygen species levels in pancreatic cancer cells within 2-4 hours of hernandezine exposure (20-40 μM) [1]. This oxidative burst originates primarily from mitochondrial sources, as evidenced by hernandezine-induced loss of mitochondrial membrane potential and decreased oxygen consumption rates [2]. The reactive oxygen species generation serves as both an initiator and amplifier of hernandezine's cytotoxic effects: (1) reactive oxygen species directly damage mitochondrial DNA and respiratory chain components, creating a self-reinforcing cycle of mitochondrial dysfunction; (2) reactive oxygen species activate adenosine monophosphate-activated protein kinase through calcium/calmodulin-dependent protein kinase kinase 2-mediated phosphorylation, creating a feed-forward loop that amplifies the initial hernandezine signal [1] [2]. Antioxidants like N-acetylcysteine not only suppress hernandezine-induced reactive oxygen species accumulation but also significantly reduce adenosine monophosphate-activated protein kinase phosphorylation and subsequent autophagic cell death, confirming the mechanistic link between reactive oxygen species generation and hernandezine's anticancer effects [1].
Table 2: Hernandezine-Induced Reactive Oxygen Species Generation Across Cancer Cell Lines [1] [2]
Cell Line | Cancer Type | Hernandezine Concentration (μM) | Reactive Oxygen Species Increase (Fold vs Control) | Time to Peak (Hours) |
---|---|---|---|---|
Capan-1 | Pancreatic | 40 | 3.8 ± 0.4 | 4 |
SW1990 | Pancreatic | 40 | 4.2 ± 0.5 | 4 |
HepG2 | Hepatocellular | 20 | 2.9 ± 0.3 | 3 |
A549 | Lung | 10 | 2.5 ± 0.2 | 3 |
LO2 | Normal Liver | 40 | 1.3 ± 0.1 | 6 |
Hernandezine exerts a dual effect on cellular antioxidant defenses, particularly through modulation of the nuclear factor erythroid 2-related factor 2 pathway. While hernandezine-induced reactive oxygen species production would typically trigger nuclear factor erythroid 2-related factor 2 activation as a compensatory mechanism, hernandezine simultaneously inhibits nuclear factor erythroid 2-related factor 2 translocation through adenosine monophosphate-activated protein kinase-mediated phosphorylation of nuclear factor erythroid 2-related factor 2 at critical serine residues [4] [8]. This phosphorylation redirects nuclear factor erythroid 2-related factor 2 from the nucleus to cytoplasmic degradation pathways, effectively disabling the transcriptional activation of antioxidant response element-dependent genes including heme oxygenase 1, NAD(P)H quinone dehydrogenase 1, and glutamate-cysteine ligase catalytic subunit [4]. Consequently, cancer cells experience unmitigated oxidative stress that exceeds their adaptive capacity. The critical role of nuclear factor erythroid 2-related factor 2 suppression in hernandezine's mechanism is demonstrated by experiments showing that nuclear factor erythroid 2-related factor 2 overexpression significantly protects cancer cells from hernandezine-induced cytotoxicity, whereas nuclear factor erythroid 2-related factor 2 knockdown sensitizes resistant cells [8]. This strategic impairment of the antioxidant response creates a therapeutic window where hernandezine selectively targets cancer cells with inherently elevated oxidative stress baselines and frequently compromised antioxidant systems.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1